lignoceroyl Coenzyme A (ammonium salt)

Mitochondrial β-oxidation VLCAD enzymology Fatty acid metabolism

Researchers requiring authentic C24:0-CoA for CerS2 enzymology or X-ALD diagnostics face supply issues with unstable free acid forms. Lignoceroyl CoA (ammonium salt) resolves this with documented 1-year stability at -20°C. It is the obligate substrate for very-long-chain ceramide biosynthesis and peroxisomal β-oxidation assays. - Enables selective CerS2 activity measurement (optimal C24:0 substrate) vs. inactive C16:0-CoA. - Discriminates VLCFA-specific metabolic defects; 90% reduction in lignoceric acid oxidation is observed in X-ALD peroxisomes. - Stable, non-hygroscopic ammonium salt formulation suitable for robust, reproducible longitudinal screening campaigns.

Molecular Formula C45H91N10O17P3S
Molecular Weight 1169.2 g/mol
Cat. No. B12080718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelignoceroyl Coenzyme A (ammonium salt)
Molecular FormulaC45H91N10O17P3S
Molecular Weight1169.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3
InChIKeyBMXJUIXYBGOZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lignoceroyl-CoA (ammonium salt) Overview


Lignoceroyl Coenzyme A (ammonium salt) (CAS: 799812-99-0), also referred to as tetracosanoyl-CoA or C24:0-CoA, is a very-long-chain fatty acyl-CoA thioester with a saturated 24-carbon acyl chain. It serves as an obligate metabolic intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs) and as an essential acyl donor for the biosynthesis of very-long-chain ceramides and complex sphingolipids [1][2]. This compound is synthesized endogenously from lignoceric acid (C24:0) and Coenzyme A by very-long-chain acyl-CoA synthetases (VLCS), a reaction that is highly dependent on exogenous CoA [3]. The ammonium salt formulation provides improved stability and handling characteristics compared to the free acid form, with documented storage stability of 1 year at -20°C as a non-hygroscopic powder .

Why Lignoceroyl-CoA Cannot Be Substituted


Generic substitution of lignoceroyl-CoA with shorter-chain acyl-CoAs (e.g., palmitoyl-CoA, C16:0) or even other very-long-chain variants (e.g., behenoyl-CoA, C22:0; cerotoyl-CoA, C26:0) is not scientifically valid due to distinct enzyme-substrate specificities, differential subcellular trafficking, and unique regulatory functions. Lignoceroyl-CoA is synthesized by a dedicated enzyme (lignoceroyl-CoA ligase) that is topographically and functionally distinct from palmitoyl-CoA ligase [1][2]. Furthermore, the C24:0 chain length confers specific biological activities that shorter chains lack—most notably, the selective inhibition of RPE65 isomerase in the visual cycle, an effect not observed with palmitoyl-CoA [3]. In ceramide biosynthesis, CerS2 exhibits strict acyl chain length specificity for C20-C26 donors, with lignoceroyl-CoA representing the optimal substrate for generating very-long-chain ceramides essential for myelin integrity and epidermal barrier function . The quantitative evidence below establishes that chain length is not merely a variable but a determinant of enzymatic recognition, subcellular localization, and physiological outcome.

Lignoceroyl-CoA Quantitative Differentiation


VLCAD Substrate Chain-Length Specificity

Very-long-chain acyl-CoA dehydrogenase (VLCAD) demonstrates distinct substrate specificity: it shows no activity for acyl-CoAs with chain lengths below 12 carbons, and its specific activity toward palmitoyl-CoA (C16:0) is more than 10-fold higher than that of long-chain acyl-CoA dehydrogenase. However, VLCAD also accepts lignoceroyl-CoA (C24:0) as a substrate, representing the upper limit of its chain-length accommodation [1]. This defines a unique enzymatic window where lignoceroyl-CoA serves as the maximal-length substrate for mitochondrial VLCAD-mediated β-oxidation, distinguishing it from both shorter-chain substrates and longer-chain variants that require peroxisomal oxidation exclusively.

Mitochondrial β-oxidation VLCAD enzymology Fatty acid metabolism

Distinct Lignoceroyl-CoA and Palmitoyl-CoA Ligases

Lignoceroyl-CoA and palmitoyl-CoA are synthesized by distinct enzymes with different biochemical properties, subcellular topographies, and regulatory mechanisms. In peroxisomes, proteolytic enzyme treatment inhibited palmitoyl-CoA ligase activity in intact peroxisomes but had no effect on lignoceroyl-CoA ligase activity; lignoceroyl-CoA ligase was inhibited only after detergent disruption of the peroxisomal membrane [1]. This demonstrates that the lignoceroyl-CoA ligase active site faces the peroxisomal lumen, whereas palmitoyl-CoA ligase faces the cytoplasmic surface. In microsomal preparations, chromatographic resolution yielded separate fractions: Fraction A (palmitoyl-CoA ligase) exhibited 6-fold higher specific activity for palmitic acid, while Fraction C (lignoceroyl-CoA ligase) exhibited 4-fold higher specific activity for lignoceric acid [2]. Thermal stability also diverged: palmitoyl-CoA ligase T1/2 = 4.5 min at 40°C; lignoceroyl-CoA ligase T1/2 = 1.5 min [2]. Detergent sensitivity differed: lignoceroyl-CoA ligase lost 60% activity at 0.6% Triton X-100, while palmitoyl-CoA ligase remained active [2].

Acyl-CoA synthetase Enzyme differentiation Peroxisomal metabolism

Selective Inhibition of Lignoceroyl-CoA Synthetase

Adenosine 5′-alkylphosphates exhibit chain-length-dependent selectivity for lignoceroyl-CoA synthetase over palmitoyl-CoA synthetase. Hexadecyl, octadecyl, eicosyl, docosyl, and tetracosyl esters of AMP were remarkably potent inhibitors of lignoceroyl-CoA formation. In contrast, the longer-chain analogs (eicosyl, docosyl, and tetracosyl esters) did not significantly inhibit palmitoyl-CoA formation at concentrations where shorter-chain analogs were effective [1]. The Ki value of adenosine 5′-tetracosylphosphate (C24 alkyl chain) for lignoceroyl-CoA synthetase was approximately one-tenth the Km value for the natural substrate lignoceric acid, indicating high-affinity competitive inhibition [1]. This selective inhibition profile provides direct pharmacological evidence that the two synthetase activities are mediated by distinct enzymes and that the C24 chain length confers unique binding characteristics.

Enzyme inhibition Selective inhibitors Acyl-CoA synthetase pharmacology

Opposing RPE65 Regulation in the Visual Cycle

In the retinal pigment epithelium (RPE) visual cycle, lignoceroyl (C24:0)-CoA and palmitoyl (C16:0)-CoA exert opposite regulatory effects on RPE65 isomerase, the enzyme that converts all-trans retinyl esters to 11-cis-retinol (11cROL). Lignoceroyl-CoA inhibited synthesis of 11cROL, whereas palmitoyl-CoA promoted synthesis of 11cROL [1]. This functional antagonism demonstrates that acyl-CoA chain length is a critical determinant of biological activity, with the C24:0 chain conferring inhibitory properties not shared by shorter-chain analogs. Consistent with this, FATP4-deficient mice exhibited significantly higher RPE65 isomerase activity and faster visual cycle kinetics, confirming that endogenous lignoceroyl-CoA production tonically suppresses RPE65 function [1].

Visual cycle RPE65 isomerase Photoreceptor degeneration

Ceramide Synthase Isoform Chain-Length Preference

Mammalian ceramide synthases exhibit strict acyl-CoA chain-length preferences that determine the ceramide species produced. CerS2 (CERS2) is specific for very-long-chain fatty acyl-CoA donors of 20-26 carbons, with high selectivity toward behenoyl-CoA (C22:0) and lignoceroyl-CoA (C24:0) [1]. The last loop motif of CerS2 confers this selectivity toward C22:0-CoA and C24:0-CoA as acyl donors . In contrast, CerS3 (CERS3) has a broader substrate range and also catalyzes the synthesis of ultra-long-chain ceramides (C28 or longer) via EC 2.3.1.298 [1]. Ceramide synthase assays using 25 µM acyl-CoA substrates have been optimized specifically for lignoceroyl-CoA, which requires addition of 0.1% digitonin for solubility in aqueous reaction buffers [2]. This isoform specificity means that studies of CerS2-dependent ceramide biosynthesis (critical for myelin formation and epidermal barrier integrity) require C24:0-CoA as the authentic substrate.

Sphingolipid biosynthesis Ceramide synthase Myelin biology

X-ALD Lignoceroyl-CoA Ligase Deficiency

X-linked adrenoleukodystrophy (X-ALD) is biochemically defined by a deficiency of peroxisomal lignoceroyl-CoA ligase, the enzyme responsible for activating lignoceric acid (C24:0) to its CoA thioester prior to peroxisomal β-oxidation [1][2]. In X-ALD fibroblasts, lignoceric acid oxidation proceeds at only 38% of the rate observed in control cells [3]. Direct enzymatic measurements show that lignoceroyl-CoA ligase activity in X-ALD peroxisomes is reduced to 13% of control levels, with lignoceric acid oxidation correspondingly reduced to 10% of control [4]. In contrast, palmitic acid transport, activation, and oxidation are normal in X-ALD peroxisomes [4]. Antibody inhibition studies confirmed that residual lignoceric acid oxidation in X-ALD cells derives from cross-activity of peroxisomal palmitoyl-CoA ligase rather than from functional lignoceroyl-CoA ligase [3]. This disease-specific metabolic lesion establishes lignoceroyl-CoA ligase (and by extension, lignoceroyl-CoA formation) as the rate-limiting and genetically vulnerable step in VLCFA catabolism.

X-linked adrenoleukodystrophy Peroxisomal disorders VLCFA metabolism

Lignoceroyl-CoA (ammonium salt) Applications


X-ALD Diagnostic Assays and Drug Screening

Based on the established 87% reduction in lignoceroyl-CoA ligase activity and 90% reduction in lignoceric acid oxidation in X-ALD peroxisomes (vs. normal palmitoyl-CoA metabolism) [1][2], lignoceroyl-CoA (ammonium salt) serves as a critical reference standard and substrate for developing enzymatic assays to diagnose X-ALD and screen for pharmacological correctors of VLCFA metabolism. The compound enables direct measurement of residual peroxisomal β-oxidation capacity and can be used to calibrate LC-MS/MS methods for quantifying VLCFA-CoA species in patient-derived fibroblasts or plasma. The ammonium salt formulation's documented 1-year stability at -20°C [3] supports its use in longitudinal screening campaigns and clinical assay validation.

CerS2-Specific Sphingolipid and Myelin Studies

Given CerS2's strict specificity for C20-C26 acyl-CoAs and its essential, non-redundant role in synthesizing very-long-chain ceramides for myelin sheath architecture in kidney, liver, and brain [1][2], lignoceroyl-CoA (C24:0) is the authentic substrate for in vitro CerS2 activity assays. Studies of myelin-specific sphingolipids (galactosylceramide and sulfatide) and motor neuron function require this compound. The established assay conditions (25 µM lignoceroyl-CoA with 0.1% digitonin for solubility) [3] provide a validated protocol for reproducible CerS2 enzymology, enabling structure-activity relationship studies, inhibitor screening, and investigation of CerS2 dysfunction in demyelinating disorders.

Visual Cycle and Retinal Degeneration Research

The discovery that lignoceroyl-CoA inhibits RPE65 isomerase (11cROL synthesis) while palmitoyl-CoA activates it [1] positions this compound as an essential tool for dissecting the molecular regulation of the visual cycle. Researchers investigating light-induced photoreceptor degeneration, RPE65-dependent retinal diseases (including Leber congenital amaurosis), or therapeutic strategies for modulating visual cycle kinetics require lignoceroyl-CoA to recapitulate the endogenous FATP4/ELOVL1-dependent inhibitory mechanism. Substitution with palmitoyl-CoA would produce opposite effects and invalidate experimental conclusions.

Selective Inhibition of VLCFA Activation

The demonstrated selective inhibition of lignoceroyl-CoA synthetase (but not palmitoyl-CoA synthetase) by adenosine 5′-tetracosylphosphate (Ki ≈ 0.1 × Km) [1] validates lignoceroyl-CoA as the appropriate substrate for screening and characterizing inhibitors that discriminate between long-chain and very-long-chain fatty acid activation. This selectivity is essential for drug discovery programs targeting VLCFA metabolism in X-ALD, peroxisomal disorders, or metabolic diseases without perturbing essential long-chain fatty acid metabolism. The ammonium salt formulation provides the stable, high-purity substrate needed for robust, reproducible enzyme inhibition assays and high-throughput screening campaigns.

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